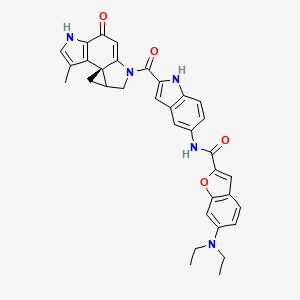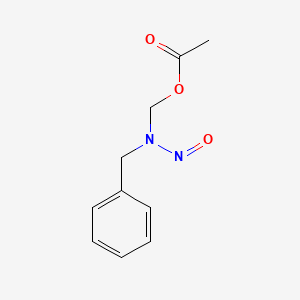
Dihydroxymalonic acid
Overview
Description
Dihydroxymalonic acid is this compound belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. It is a dicarboxylic acid and a 1,1-diol.
Mechanism of Action
Target of Action
2,2-Dihydroxymalonic acid, also known as Dihydroxymalonic acid, is an organic compound found in some plants such as alfalfa and in beet molasses
Mode of Action
It is known that like typical hydrated ketonic acids, it is reduced in aqueous solution by sodium amalgam to tartronic acid, and also combines with phenylhydrazine and hydroxylamine .
Biochemical Pathways
It is known that this compound can be obtained synthetically by hydrolysis of alloxan with baryta water, by warming caffuric acid with lead acetate solution, by electrolysis of tartaric acid in alkaline solution, or from glycerin diacetate and concentrated nitric acid in the cold . The product can be obtained also by oxidation of tartronic acid or glycerol .
Pharmacokinetics
It is known that this compound is a water-soluble white solid , which suggests that it may have good bioavailability when administered orally.
Result of Action
It is known that when heated with urea to 100 °c, it forms allantoin . By continued boiling of its aqueous solution, it is decomposed into carbon dioxide and glyoxylic acid .
Action Environment
It is known that this compound crystallizes in deliquescent prisms that melt between 113 °c and 121 °c without loss of water , suggesting that it is stable under a wide range of temperatures.
Biochemical Analysis
Biochemical Properties
Dihydroxymalonic acid plays a significant role in various biochemical reactions. It is involved in the reduction of aqueous solutions by sodium amalgam to tartronic acid and combines with phenylhydrazine and hydroxylamine . Additionally, this compound reduces ammoniacal silver solutions and forms allantoin when heated with urea to 100°C . The compound interacts with enzymes and proteins involved in these reactions, facilitating the reduction and combination processes.
Cellular Effects
This compound influences various cellular processes. It has been used in medical research as a hypoglycemic agent, indicating its impact on cellular metabolism and glucose regulation . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are significant, as it can alter the function of cells by modulating these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reducing agent in aqueous solutions and combines with specific reagents like phenylhydrazine and hydroxylamine . These interactions lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and crystallizes in deliquescent prisms that melt between 113°C and 121°C without loss of water . Long-term studies have shown that this compound can decompose into carbon dioxide and glyoxylic acid upon continued boiling of its aqueous solution . These temporal changes affect its stability and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been used as a hypoglycemic agent in medical research, and studies have shown that varying dosages can lead to different threshold effects . High doses may result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be synthesized by hydrolysis of alloxan with baryta water, warming caffuric acid with lead acetate solution, electrolysis of tartaric acid in alkaline solution, or from glycerin diacetate and concentrated nitric acid . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments . These interactions affect its accumulation and overall distribution in biological systems.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its biochemical activity.
Properties
IUPAC Name |
2,2-dihydroxypropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O6/c4-1(5)3(8,9)2(6)7/h8-9H,(H,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCKYGJSXHHQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905078 | |
| Record name | Dihydroxymalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Disodium dihydroxymalonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15021 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
560-27-0, 31635-99-1 | |
| Record name | Dihydroxymalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxymalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxymalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium dihydroxymalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydroxymalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROXYMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT429C180H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dihydroxymalonic acid suitable for constructing MOFs?
A1: this compound acts as a multidentate ligand due to its three carboxylate oxygen atoms capable of coordinating with metal ions. [, ] This allows for the creation of diverse structures. For example, it forms trinuclear copper(II) units, like [Cu3(Hmesox)3]3-, which act as secondary building units (SBUs) in various MOF architectures. [, , ]
Q2: How does the structure of this compound influence the magnetic properties of the resulting MOFs?
A2: The alkoxide and carboxylate bridges provided by this compound facilitate magnetic interactions between metal centers in MOFs. [, , , ] The Cu-O-Cu bridging angles within these structures significantly influence the strength of the magnetic coupling. Larger angles generally correlate with stronger antiferromagnetic coupling. [, ] Interestingly, Density Functional Theory (DFT) calculations on different this compound-based trinuclear copper units, such as [Cu3(Hmesox)3]3- and [Cu3(Hmesox)3Cl]4-, reveal distinct spin ground states, highlighting the impact of even subtle structural variations. []
Q3: Can this compound-based MOFs exhibit chirality?
A3: Yes, the use of this compound can lead to the formation of chiral MOFs. [, ] Interestingly, even though this compound itself is achiral, it can act as an "enantiopurity enforcer," inducing homochirality within the MOF structure through self-resolution during crystallization. This has been observed in the formation of 2D-[Ln2(μ-H2mesox)3(H2O)6] frameworks, where Ln represents various lanthanide ions. []
Q4: What other functionalities besides magnetism can be achieved with this compound-based MOFs?
A4: Some this compound-based MOFs exhibit proton conductivity. For example, {(H3O)[Cu7(Hmesox)5(H2O)7]·9H2O}n demonstrates proton conductivity due to the presence of hydronium ions and water molecules within its structure, enabling proton exchange. []
Q5: What analytical techniques are used to study this compound and its derivatives?
A5: Various spectroscopic techniques are employed to characterize this compound and its metal complexes. Raman and infrared spectroscopy are used to analyze vibrational modes and deduce molecular symmetry. [] These techniques help differentiate between the acid and its salt forms. Single-crystal X-ray diffraction is crucial for determining the three-dimensional structures of the MOFs formed. [, , , , ] Additionally, magnetic susceptibility measurements provide insights into the magnetic behavior of these materials. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)
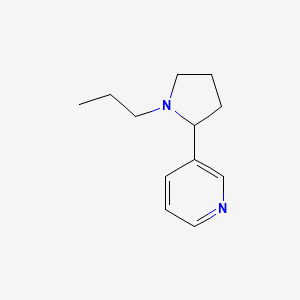

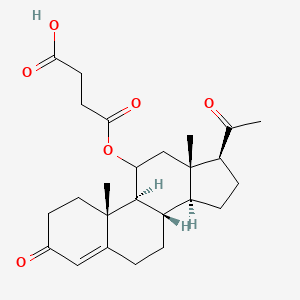

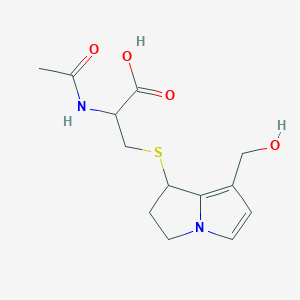
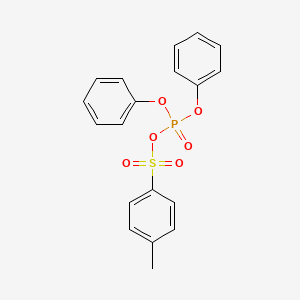
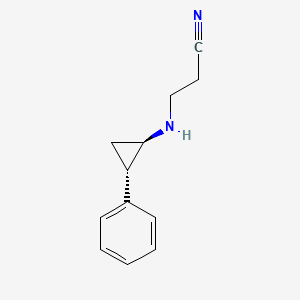
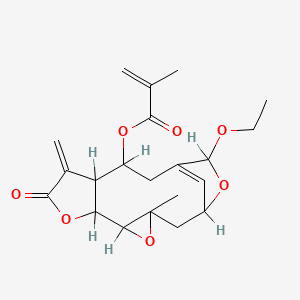
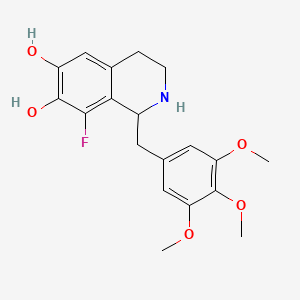
![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)
